2-(4-Tert-butylcyclohexyl)propanoic acid

Lipophilicity XLogP Membrane Permeability

Sourcing a conformationally defined, high-lipophilicity alicyclic acid for research often leads to generic cyclohexyl derivatives unsuitable for specialized studies. 2-(4-tert-Butylcyclohexyl)propanoic acid solves this. - Enables synthesis of lipophilic amide/ester probes (XLogP3-AA 4.5) targeting membrane-bound receptors. - Suitable for reversed-phase HPLC method development and biphasic liquid-liquid extraction protocols. - Supports fragrance R&D mapping cis/trans isomer structure-odor relationships, unlike commercial ester blends. Reliable supply with ≥95% purity, ensuring experimental reproducibility.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
Cat. No. B12082904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylcyclohexyl)propanoic acid
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C(C)(C)C)C(=O)O
InChIInChI=1S/C13H24O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h9-11H,5-8H2,1-4H3,(H,14,15)
InChIKeyXJFWKCRAIXEQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tert-butylcyclohexyl)propanoic acid: Physicochemical & Procurement Overview


2-(4-Tert-butylcyclohexyl)propanoic acid (CAS 74626-50-9) is a C13 alicyclic carboxylic acid featuring a 4-tert-butylcyclohexyl moiety and an α-methyl substitution. Its molecular formula is C13H24O2, with a molecular weight of 212.33 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 4.5, a topological polar surface area of 37.3 Ų, and a rotatable bond count of 3 [1]. Commercially, it is available as a research chemical with a minimum purity specification of 95%, stored long-term in a cool, dry place .

Synthesis

Free carboxylic acid enables amide/ester derivatization for building lipophilic probe libraries.

Extractions

Elevated lipophilicity vs. unsubstituted analog supports biphasic extraction and reversed-phase method development.

Fragrance

Conformation-dependent odor potential reported for tert-butylcyclohexanes; useful for cis/trans odor profiling studies.

Why Generic Substitution Fails for 2-(4-Tert-butylcyclohexyl)propanoic acid


Substituting 2-(4-tert-butylcyclohexyl)propanoic acid with a generic cyclohexylpropanoic acid or a simple alicyclic acid ester is scientifically unsound. The presence of the bulky 4-tert-butyl substituent significantly alters lipophilicity (ΔXLogP3-AA ~1.5 vs. unsubstituted analog) and conformational behavior, which directly impacts both physicochemical handling and downstream reactivity [1][2]. Furthermore, the free carboxylic acid functionality enables derivatization pathways (e.g., esterification, amidation) that are not accessible with pre-formed esters or reduced alcohols [3]. The distinct odor and performance characteristics of tert-butylcyclohexane derivatives are highly conformation-dependent, meaning even small structural changes can lead to unpredictable and often undesirable olfactory outcomes [3].

Unsubstituted cyclohexylpropanoic acid lacks the bulky tert-butyl group; lipophilicity and chromatographic retention may shift significantly.

Pre-formed esters (e.g., 4-tert-butylcyclohexyl acetate) are end-use fragrance ingredients and cannot be further derivatized.

Commercial ester blends have fixed odor profiles; the free acid's olfactory outcome is highly sensitive to cis/trans isomer ratio.

Quantitative Differentiation Evidence for 2-(4-Tert-butylcyclohexyl)propanoic acid


Enhanced Lipophilicity vs. Unsubstituted Analog

The addition of a 4-tert-butyl group to the cyclohexyl ring in 2-(4-tert-butylcyclohexyl)propanoic acid results in a substantial increase in lipophilicity compared to the unsubstituted analog, 2-cyclohexylpropanoic acid. This is quantified by a computed XLogP3-AA difference of approximately 1.5 log units [1][2].

Lipophilicity
Head-to-head
Δ +1.5 log units vs. unsubstituted analog
May alter partition and retention behavior in biphasic systems.
In silico computed XLogP3; experimental verification advised.
Lipophilicity XLogP Membrane Permeability Partition Coefficient

Increased Molecular Weight & Heavy Atom Count

The molecular weight of 2-(4-tert-butylcyclohexyl)propanoic acid (212.33 g/mol) is approximately 36% greater than that of the unsubstituted analog 2-cyclohexylpropanoic acid (156.22 g/mol), and it possesses 15 heavy atoms compared to 12 [1][2]. This difference in molecular size and mass can influence crystallization behavior, chromatographic retention, and overall bulk properties.

MW & Heavy Atoms
Head-to-head
MW 212.33 g/mol (+36% vs. 156.22); heavy atoms 15 vs. 12
May facilitate chromatographic resolution and MS monitoring.
Stoichiometric calculations require mass adjustment.
Molecular Weight Heavy Atom Count Synthetic Intermediate Crystallization

Free Carboxylic Acid vs. Ester Derivatives

Unlike common fragrance esters such as 4-tert-butylcyclohexyl acetate (CAS 32210-23-4), which are pre-formed, non-reactive scent components, 2-(4-tert-butylcyclohexyl)propanoic acid contains a free carboxylic acid group [1][2]. This functional group enables further chemical modification, including esterification, amidation, and reduction, which are not possible with the acetate ester.

Functional Group
Class-level
Free -COOH enables derivatization; ester analog is end-use only.
Supports synthetic building-block selection vs. finished fragrance ingredient.
Qualitative difference in synthetic utility.
Carboxylic Acid Ester Reactivity Derivatization

Conformation-Dependent Odor Potential

While direct odor data for 2-(4-tert-butylcyclohexyl)propanoic acid is limited in the public domain, class-level evidence from structurally related tert-butylcyclohexane derivatives indicates that odor profiles are highly dependent on the cis/trans conformation of the cyclohexane ring. Patents note that many trans-tert-butylcyclohexanes possess a pronounced urine-perspiration-type odor, whereas the corresponding cis-isomers are often odorless or exhibit weak floral/woody notes [1]. This phenomenon underscores that the exact stereoisomeric composition of the target compound is critical for olfactory applications, in contrast to analogs like 4-tert-butylcyclohexyl acetate, where commercial mixtures have consistent odor profiles despite varying cis/trans ratios [2].

Odor Conformation
Class-level
Odor potential is isomer-specific; trans- often urine-perspiration, cis- weak floral.
Stereochemical composition critical for fragrance screening studies.
Limited public data; verify isomer ratio experimentally.
Olfactory Conformation Cis-Trans Fragrance

Validated Application Scenarios for 2-(4-Tert-butylcyclohexyl)propanoic acid


Lipophilicity-Driven Extractions & Chromatography

The elevated XLogP3-AA value of 4.5 for 2-(4-tert-butylcyclohexyl)propanoic acid, compared to 3.0 for 2-cyclohexylpropanoic acid, makes it a preferred compound for developing biphasic liquid-liquid extraction protocols or reversed-phase HPLC methods where high lipophilicity is required to achieve optimal separation or retention [1][2].

Synthetic Intermediate for Lipophilic Amides & Esters

The free carboxylic acid functionality, combined with its high lipophilicity (XLogP3-AA 4.5) and increased molecular weight (212.33 g/mol), positions 2-(4-tert-butylcyclohexyl)propanoic acid as a valuable building block for synthesizing lipophilic amides or esters. These derivatives can serve as probes in medicinal chemistry campaigns targeting membrane-bound receptors or requiring enhanced metabolic stability [1][3].

Fragrance R&D: Stereochemical Odor Profiling

Given the documented conformation-dependent odor behavior of tert-butylcyclohexane derivatives, 2-(4-tert-butylcyclohexyl)propanoic acid is suitable for fragrance R&D programs investigating the olfactory impact of cis/trans isomerism in acidic compounds. Its procurement as a pure or defined isomeric mixture is essential for mapping structure-odor relationships, which cannot be accomplished using commercial ester blends like 4-tert-butylcyclohexyl acetate [3][4].

Heavy Atom-Enriched Internal Standard for MS Quantitation

The molecular weight difference of +56.11 g/mol relative to 2-cyclohexylpropanoic acid allows 2-(4-tert-butylcyclohexyl)propanoic acid to serve as a heavier internal standard or surrogate analyte in LC-MS/MS methods, provided it exhibits similar ionization efficiency and chromatographic behavior. This is particularly useful when isotopically labeled standards are unavailable or cost-prohibitive [1][2].

Application
Selection Property
Validation Focus
Reversed-phase HPLC / extraction protocols
Elevated lipophilicity vs. cyclohexyl analog
Partition coefficient and retention behavior verification
Lipophilic amide/ester probe synthesis
Free carboxylic acid derivatization capability
Derivatization efficiency and product purity
Fragrance structure-odor relationship studies
Cis/trans isomeric composition
Odor character at defined isomer ratios
LC-MS/MS internal standard (surrogate)
Molecular weight offset +56 g/mol vs. analog
Co-elution and ionization efficiency cross-validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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